molecular formula C15H22N2O4 B612164 N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide CAS No. 1418033-25-6

N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide

Cat. No. B612164
M. Wt: 294.35
InChI Key: VRYZCEONIWEUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide” is a complex organic molecule. It contains a benzamide moiety (a benzene ring attached to a carboxamide group), which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also has a hydroxyamino group and an oxohexyl group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and their chemical environments .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the hydroxyamino group could participate in redox reactions, and the benzamide moiety could undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Inhibition of Histone Deacetylases (HDACs)

    Compound 19i has been identified as a potent inhibitor of HDAC4 and HDAC5. It demonstrates nanomolar inhibition of these HDAC isoforms. In comparison, other compounds like vorinostat and trichostatin A inhibit HDAC4 and HDAC5 in the higher micromolar range. This suggests a potential role for compound 19i in cancer therapies targeting HDACs (Marek et al., 2013).

  • Enhanced Cytotoxic Effects Against Chemoresistant Cancer Cell Lines

    In cellular HDAC assays, compound 19i showed similar effects to vorinostat on the inhibition of cellular HDACs but demonstrated enhanced cytotoxic effects against human cancer cell lines, including A2780, Cal27, Kyse510, and MDA-MB231. This indicates its potential efficacy against chemoresistant cancer cells (Marek et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future directions for this compound could involve further studies to better understand its properties, potential uses, and mechanisms of action. This could include in-depth studies on its synthesis, reactivity, and potential applications in fields such as medicine or materials science .

properties

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYZCEONIWEUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide

CAS RN

1418033-25-6
Record name N-((6 (hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
11
Citations
L Marek, A Hamacher, FK Hansen, K Kuna… - Journal of medicinal …, 2013 - ACS Publications
The synthesis and biological evaluation of new potent hydroxamate-based HDAC inhibitors with a novel alkoxyamide connecting unit linker region are described. Biological evaluation …
Number of citations: 222 pubs.acs.org
K Niu, L Yang, W Song, Z Liu, J Yuan, H Zhang… - Shock, 2023 - journals.lww.com
Objective: Histone deacetylase inhibitors (HDACIs) have been reported to improve survival in rats with hemorrhagic shock (HS). However, no consensus exists on the most effective …
Number of citations: 2 journals.lww.com
C Fischer, K Leithner… - Molecular …, 2015 - molecular-cancer.biomedcentral …
Lung cancer is one of the most frequent cancer types and the leading cause of cancer death worldwide. Cisplatin is a widely used chemotherapeutic for non-small cell lung carcinoma (…
Number of citations: 70 molecular-cancer.biomedcentral.com
C Huang, Z Lin, X Liu, Q Ding, J Cai, Z Zhang… - … Medicine and Cellular …, 2022 - hindawi.com
Aging is an inevitable consequence of life, and during this process, the epigenetic landscape changes and reactive oxygen species (ROS) accumulation increases. Inevitably, these …
Number of citations: 3 www.hindawi.com
A Schlüter, B Aksan, R Fioravanti, S Valente… - Molecular …, 2019 - Springer
Excitotoxicity is known to modulate the nuclear accumulation, and thus activity state, of histone deacetylases (HDACs) in pyramidal neurons. In the retina, deregulation in activity and …
Number of citations: 19 link.springer.com
A Schlüter, B Aksan, R Fioravanti, S Valente, A Mai… - nf-kb-inhibitors.com
Excitotoxicity is known to modulate the nuclear accumulation, and thus activity state, of histone deacetylases (HDACs) in pyramidal neurons. In the retina, deregulation in activity and …
Number of citations: 0 nf-kb-inhibitors.com
GA Stevenson, D Kirshner, BJ Bennion… - Journal of Chemical …, 2023 - ACS Publications
Protein–ligand interactions are essential to drug discovery and drug development efforts. Desirable on-target or multitarget interactions are the first step in finding an effective therapeutic…
Number of citations: 2 pubs.acs.org
SS Oltra, JM Cejalvo, E Tormo, M Albanell, A Ferrer… - Cancers, 2020 - mdpi.com
Background: Breast cancer in very young women (BCVY) defined as <35 years old, presents with different molecular biology than in older patients. High HDAC5 expression has been …
Number of citations: 17 www.mdpi.com
S Trazzi, C Fuchs, R Viggiano… - Human molecular …, 2016 - academic.oup.com
Cyclin-dependent kinase-like 5 (CDKL5) is a Ser/Thr protein kinase predominantly expressed in the brain. Mutations of the CDKL5 gene lead to CDKL5 disorder, a neurodevelopmental …
Number of citations: 87 academic.oup.com
E Franforte, C Brancolini, DE Di Giorgio - 2019 - air.uniud.it
Uterine leiomyosarcoma (LMS) is a rare malignant smooth muscle connective tumor, that represents the second most frequent uterine sarcoma after carcinosarcoma and it is associated …
Number of citations: 3 air.uniud.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.